molecular formula C17H15NO2 B3063192 4H-Naphtho(1,2-b)pyran-4-one, 2-(1-pyrrolidinyl)- CAS No. 61035-04-9

4H-Naphtho(1,2-b)pyran-4-one, 2-(1-pyrrolidinyl)-

Cat. No.: B3063192
CAS No.: 61035-04-9
M. Wt: 265.31 g/mol
InChI Key: CYNBNMZZLAYOIM-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-yl-benzo[h]chromen-4-one is a heterocyclic compound that features a pyrrolidine ring fused to a benzo[h]chromen-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chromanone derivatives with pyrrolidine under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one is unique due to its specific fusion of the pyrrolidine ring with the benzo[h]chromen-4-one structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61035-04-9

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-pyrrolidin-1-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C17H15NO2/c19-15-11-16(18-9-3-4-10-18)20-17-13-6-2-1-5-12(13)7-8-14(15)17/h1-2,5-8,11H,3-4,9-10H2

InChI Key

CYNBNMZZLAYOIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Key on ui other cas no.

61035-04-9

Origin of Product

United States

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